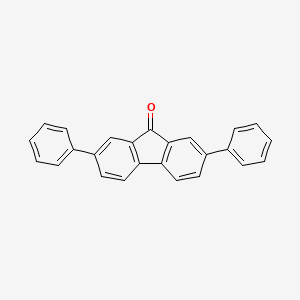
2,7-Diphenyl-9H-fluoren-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Diphenyl-9H-fluoren-9-one is an organic compound with the molecular formula C25H16O and a molecular weight of 332.39 g/mol It is a derivative of fluorenone, characterized by the presence of two phenyl groups at the 2 and 7 positions of the fluorenone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Diphenyl-9H-fluoren-9-one typically involves the reaction of 2,7-dibromo-9H-fluoren-9-one with phenylboronic acid in the presence of a palladium catalyst. . The reaction conditions generally include the use of a base such as potassium carbonate and a solvent like toluene or ethanol, with the reaction being carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Suzuki coupling reaction remains a cornerstone for its synthesis. The scalability of this reaction makes it suitable for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 2,7-Diphenyl-9H-fluoren-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenone derivatives.
Reduction: Reduction reactions can convert it to fluorenol derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted fluorenones and fluorenols, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
2,7-Diphenyl-9H-fluoren-9-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Mécanisme D'action
The mechanism of action of 2,7-Diphenyl-9H-fluoren-9-one and its derivatives involves interactions with various molecular targets. For instance, some derivatives have been shown to inhibit enzymes like dihydrofolate reductase, which is crucial for DNA synthesis . The compound’s ability to interact with biological macromolecules makes it a valuable candidate for drug development and other biomedical applications.
Comparaison Avec Des Composés Similaires
- 2,7-Dibromo-9H-fluoren-9-one
- 2,7-Dichloro-9H-fluoren-9-one
- 2,7-Difluoro-9H-fluoren-9-one
Comparison: 2,7-Diphenyl-9H-fluoren-9-one is unique due to the presence of phenyl groups, which enhance its stability and electronic properties compared to its halogenated counterparts . The phenyl groups also provide additional sites for further functionalization, making it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C25H16O |
|---|---|
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
2,7-diphenylfluoren-9-one |
InChI |
InChI=1S/C25H16O/c26-25-23-15-19(17-7-3-1-4-8-17)11-13-21(23)22-14-12-20(16-24(22)25)18-9-5-2-6-10-18/h1-16H |
Clé InChI |
JHPVZYUJSQWUBP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC3=C(C=C2)C4=C(C3=O)C=C(C=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















